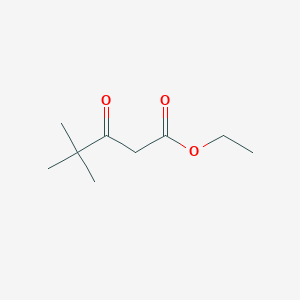

1-(Oxiran-2-ylmethyl)pyrrolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

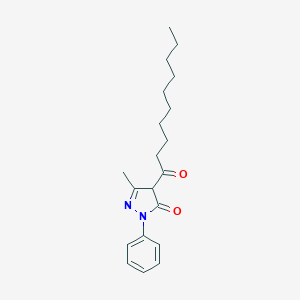

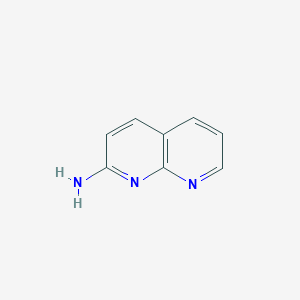

The compound of interest, 1-(Oxiran-2-ylmethyl)pyrrolidin-2-one, is a chemical structure that is part of a broader class of organic compounds featuring both an oxirane (epoxide) group and a pyrrolidinone moiety. This structure is significant due to its potential applications in pharmaceuticals and materials science, as it can serve as a building block for more complex molecules with desirable properties.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been explored in various studies. For instance, the base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes has been shown to lead to the stereospecific formation of pyrrolidin-3-ols and 2-(hydroxymethyl)azetidines, which upon oxidation can yield azetidine-2-carboxylic acids in high yields . Additionally, the synthesis of 1′-tetrazolylmethyl-spiro[pyrrolidine-3,3′-oxindoles] through a one-pot Ugi-azide/Pictet–Spengler process followed by oxidative spiro-rearrangement has been reported, highlighting the versatility of pyrrolidine derivatives in synthesizing polyheterocycles .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be quite complex, as evidenced by the crystal structure analysis of related compounds. For example, the crystal structure of 1-(7,8-dimethyl-2-oxo-2H-chromen-4-ylmethyl)-pyrrolidine-2,5-dione reveals a planar pyrrolidine ring that is rotated with respect to the coumarin moiety, with the packing of layers stabilized by various interactions . This suggests that the molecular structure of 1-(Oxiran-2-ylmethyl)pyrrolidin-2-one could also exhibit interesting geometrical and intermolecular characteristics.

Chemical Reactions Analysis

The reactivity of the oxirane group in 1-(Oxiran-2-ylmethyl)pyrrolidin-2-one can lead to various chemical transformations. For instance, reactions of 2-chloro-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde with aromatic amines have been shown to produce hydrochlorides of pyrimido[1,2-a]indole derivatives . This indicates that the oxirane group can participate in ring-opening reactions with nucleophiles, which is a common pathway for chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their functional groups and molecular structure. The synthesis of pyrrolidin-1-oxyl fatty acids, for example, involves the introduction of a stable free radical (spin label), which can significantly alter the compound's properties . Moreover, the enantioselective synthesis of pyrrolidin-2-one derivatives using hydrolytic kinetic resolution suggests that the stereochemistry of such compounds can be finely tuned, which is crucial for their biological activity9.

科学的研究の応用

Role in Drug Discovery and Development

1-(Oxiran-2-ylmethyl)pyrrolidin-2-one, as part of the pyrrolidine scaffold, is extensively studied for its role in drug discovery. Pyrrolidine and its derivatives, including those with structures similar to 1-(Oxiran-2-ylmethyl)pyrrolidin-2-one, are crucial in developing treatments for human diseases due to their ability to efficiently explore the pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage. This saturated scaffold's significance is highlighted in the design of bioactive molecules with target selectivity across various therapeutic areas. Through synthetic strategies like ring construction and functionalization of preformed pyrrolidine rings, researchers aim to achieve different biological profiles for drug candidates, emphasizing the stereogenicity of carbons in the pyrrolidine ring for enantioselective protein binding (Li Petri et al., 2021).

Stereochemistry in Pharmacological Profile Improvement

The stereochemistry of pyrrolidin-2-one-based compounds, closely related to 1-(Oxiran-2-ylmethyl)pyrrolidin-2-one, significantly impacts their pharmacological profiles. Research into enantiomerically pure derivatives of phenylpiracetam, a structural analog based on the pyrrolidin-2-one pharmacophore, demonstrates the direct relationship between the stereocenters' configuration and the biological properties of the respective enantiomers. This indicates that the stereochemistry of such compounds can justify the selection of the most effective stereoisomer, emphasizing the necessity for drug substance purification from less active ones (Veinberg et al., 2015).

Contributions to Medicinal Chemistry

1-(Oxiran-2-ylmethyl)pyrrolidin-2-one, through its pyrrolidine structure, contributes to the development of medicinal chemistry. Pyrrolidine-based compounds are associated with a wide range of bioactivities, highlighting their therapeutic potential across different diseases. The structural feature of the pyrrolidine ring, often part of more complex molecules, allows for effective binding with enzymes and receptors in biological systems, facilitating the pursuit of novel, active, and less toxic medicinal agents (Verma et al., 2019).

Safety And Hazards

特性

IUPAC Name |

1-(oxiran-2-ylmethyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c9-7-2-1-3-8(7)4-6-5-10-6/h6H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNCCGGMWVUBVBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC2CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Oxiranylmethyl)-2-pyrrolidinone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Azaspiro[2.5]octane](/img/structure/B92205.png)

![N-[5-(Aminosulfonyl)-1,3,4-thiadiazol-2-yl]-N-methylacetamide](/img/structure/B92214.png)